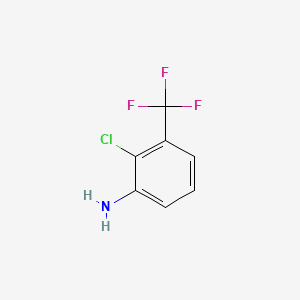

2-Chloro-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXOMMTWPMQFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407243 | |

| Record name | 2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62476-58-8 | |

| Record name | 2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-(trifluoromethyl)aniline physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 62476-58-8), a critical fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights. We will explore its structural characteristics, physicochemical parameters, spectroscopic signatures, and its pivotal role as a precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). The guide emphasizes not just the data, but the causality behind the compound's behavior, providing a robust framework for its application in experimental design and process development.

Chemical Identity and Structural Framework

This compound is a substituted aniline carrying both a chlorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the reactivity of the aniline moiety and the aromatic system.

The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its presence makes this aniline an important intermediate for pharmaceuticals and agrochemicals.[3]

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, purification, and reaction setup. The data below has been consolidated from various authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 62476-58-8 | [4][5][6][7] |

| Molecular Formula | C₇H₅ClF₃N | [4][6][7][8] |

| Molecular Weight | 195.57 g/mol | [4][5][6][7][8] |

| Physical Form | Solid | |

| Melting Point | 25-28 °C | |

| IUPAC Name | This compound | [8] |

| Synonyms | (2-Chloro-3-trifluoromethylphenyl)amine, 2-Chloro-3-aminobenzotrifluoride | [7][8] |

| XLogP3 | 2.8 | [8] |

Expert Insights: The relatively low melting point indicates that while it is a solid at standard ambient temperature, it may be liquid in warmer laboratory environments. This necessitates careful storage considerations. The XLogP3 value of 2.8 suggests moderate lipophilicity, making the compound readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, while having low solubility in water. This solubility profile is advantageous for typical organic synthesis workup procedures involving liquid-liquid extraction.

Spectroscopic Characterization Profile

Authenticating the identity and purity of this compound is paramount. While batch-specific spectra should always be consulted from the supplier, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the chloro, amino, and trifluoromethyl groups. The amine protons will typically appear as a broad singlet, the position of which can vary with solvent and concentration.

-

¹³C NMR: The carbon NMR will show seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group. This is a powerful tool for confirming the presence and purity of the fluorinated moiety.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, and strong C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₅ClF₃N with high accuracy.[8]

Synthesis, Reactivity, and Applications

Synthetic Context

This compound is not a naturally occurring compound and is produced through multi-step organic synthesis. One common synthetic approach involves the ammonolysis of a corresponding di-substituted benzotrifluoride, such as 3,4-dichlorobenzotrifluoride, under elevated temperature and pressure.[10]

Figure 2: Role as a key synthetic intermediate.

Reactivity Profile

The chemical behavior is dominated by the interplay of its functional groups:

-

Amine Group: The primary amine is nucleophilic and readily undergoes reactions typical of anilines, such as acylation, alkylation, and diazotization. This is the most common reaction site for incorporating the molecule into a larger structure.

-

Aromatic Ring: The strong electron-withdrawing effects of the -Cl and -CF₃ groups deactivate the benzene ring towards electrophilic aromatic substitution.

Key Applications in Drug Development

This molecule is a cornerstone intermediate for several high-profile drugs. Its utility stems from the ability to introduce the 2-chloro-3-(trifluoromethyl)phenyl moiety into a target structure.

-

Sorafenib (Nexavar): A multi-kinase inhibitor used in the treatment of liver and kidney cancer. This compound is reacted with an isocyanate to form the critical urea linkage in the final drug structure.[2]

-

Flunixin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of 2-methyl-3-(trifluoromethyl)aniline, which can be prepared from this compound, with 2-chloronicotinate.[3][11]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.

GHS Hazard Classification:

-

Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

-

Signal Word: Danger.

-

Hazard Statements:

Recommended Handling Procedures:

-

Always use this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.[12]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage in an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[6] Some suppliers recommend refrigerated storage (2-8°C).[7]

Experimental Protocol: Purification by Recrystallization

This protocol provides a self-validating method for purifying this compound, leveraging its thermal and solubility properties. The validation is achieved by measuring the melting point of the final product.

Figure 3: Workflow for the purification and validation of the compound.

Step-by-Step Methodology:

-

Solvent Selection: Begin by determining an appropriate solvent system. A good choice is a binary system like Heptane/Ethyl Acetate. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture dropwise while heating and swirling until the solid just dissolves. Using excess solvent will significantly reduce the recovery yield.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Transfer the purified crystals to a watch glass and dry them under vacuum.

-

Self-Validation (QC): Determine the melting point of the dried crystals. A sharp melting point within the literature range (e.g., 26-28 °C) indicates successful purification. A broad or depressed melting point suggests the presence of impurities, and the recrystallization process should be repeated.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its physicochemical properties—moderate lipophilicity, low melting point, and well-defined reactivity—make it a versatile and predictable building block. A thorough understanding of its properties, coupled with stringent safety and handling protocols, is essential for leveraging this compound's full potential in research and development. This guide serves as a foundational resource to empower scientists in making informed, efficient, and safe experimental decisions.

References

- This compound | CAS 62476-58-8 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI-gwFIjqTlhFhp3oHzRqUQiRTDHqhCrYxhPu_l9t2jGOGe1gXIXzU118MIPBayP8EV0NKlnjemwIrcrsG58MSaVN2H28Jf1eSoqMFXTiffKLtN0DKXAE0YdGwG89s64NMJtSVg1xRCRPRF49OKdErl44oM3HgVxspm0qV9T05]

- This compound - - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8ubLLpmV93bWQ17z5-6zIh5osNV3-fYfl7jxcaV7djl8ku-Q4LdJLHYKyvft7w_SbpoR04OLBSS4PAWi5xxGSpFAycM3p8pP6Hf-YOfLVceNQcltWwSFbGN58BljxrBYfQOUBfIKPiu8LxZFMhaYgCR29fiIjpujULo_4H1tfASvdOMMUpLfhu5-UJAnL9HrUeL80Is=]

- 62476-58-8|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzTZVi7PCCCgSvK1DEOXwg37mrN09G28p5um6FtpQmmozhjzeaSvoSewl1lNyKYXHUFfKY74wf03bBX-4RF7GqZMtP6f-LLd5680EMv5l_H5ZUwZcsKHuu4qIejIoBY7McDTsLPdtxLPmVLx4=]

- This compound | 62476-58-8 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgwSfDhQsE6BB8Zo9tI5WSYy04qIQKJXB9aFHpa7tAwEC78VHsjL745DRJKgpSkH7f8zAGMIAhDYqhl3NrY3t7qrFZy7fnl04kLwoTMO-lyWs2QCAY2KQ3s5tD-q1aegFcnTpEYN_74Vfe_MEOZDy26ig-t0Rdq3jK3RmXGtlx8wGblP5yXBJgYmYIU8ymelvPyQ==]

- CAS No : 62476-58-8 | Product Name : this compound | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuyHt-loj0HOQyud6zFWeYTPRT9xm3i3nEceGiJ_lp0nrn9WmSiU0nV2aA_3CHwXVqIuDYUxAnFbrdAzNOnWJ3TuxKOAeRK9a0Ajqf_teT-yk-Be7ujxMeRjCJKvm9f8O6vWRNw7kYRnZFF_bsI-F7mfNOHQj2rQ8f1yJBQktqyVSoWj7nJ8gjJBg5F418_xdJ85wN0n1bjIZJcG8=]

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm3jLky8jPHn85XO3TPxzpnIDZzglMB56arVLEQKxRw5-hB2024caWQcSTnP4P6C3Dnyh1AJZhuPOS_WhVDsYnVEmOY0uhpVdKr4jCO5jbavo9-6VjguNLZbXpjXNGHC0tYzvRqmsY0xH_TVo=]

- This compound | C7H5ClF3N | CID 4984136 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vSZd5F1vQAk6ZoW0LkamBLEFZZy7GNYT4nCQdH3kVVsn0ChHRRrRgGtEI9tWBn9oO0dnKdF6cDAvM7lQ1XxbhQ__SRzpZ4dBQb3wSKbcFD97qLtZEUmf79sMYnaGwKjTjFKoRykl29JogB6vChF1FDVlZcZFuvpj3OjVdouzlE1ef9on0D6m]

- Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtRdSz5_m6GiGIbluEne7ZxZvTtUA5OpFI3tg985n8-Enw8DvlstVa1xe7Es9vhOhMF5uz-dvvhjiHECbiJGyvvdjeQfRJ_mMMbaVXCZWfef1b8Abq2_Yo4swG_uZLuazZHGmPpabRw-XriN8EPI_l6lXTcKexmS_ZQ==]

- Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegQDCGDxivB1ig1DdZBmUvAMEScjxgXps7a7RFDZssIGV2KQdHMhrprOl5OZKRYxrQTuTbpfvboiypQqhyK9HpuWlWzKBV4eneIr0lfVt3QH4nR1syHTwKXotTowyzSc5gU8tFQgFXp8dxfC5cefqI8hJqdmA52W0FJWwAZU5jNGxTkrgkbBZejEZWp_wA6ZsQJy_lRq7uOvZiJxtQdz4tYMzQusgifg=]

- 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIiXf8Blyhl5_aLnIzRwAPOvFEMRLZ3uEzNoxSq0HL1hcro8l55um8iEq73J3NHxQ9h-J_GVl1RtLO5mAs8d2NWw8GlyGY-I5RqZWKk9utJ4j38pxl745b-Y9egoKtGfdJ5-MuA==]

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNv3e1_f9M_WL7CbVJmIJLWnRtKrvXPGTEFSghyAe_J9VXQUZtZFa0Y9gEykoU0su2h_L6Va87HI4xjBV4JVGeXPNhrI38BfY7wO7yPL7wsk0jDR5ARqbqVI_i-L59c9NPl_drzQnlEYdGNjj9mn4ZQS-_sm5zdA1pEJABgj7vzr96RYCl-rwS_awlRlOyMHCkyMLLg2zYHalPIFHO_n9X9sGsUk7g-bzeHS7aM9a77kk=]

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3-hTiFLy9E76T7pp4eJkwRNwjuCwgV2A0Lv9Z4RjZ8dCjOVKRPJxuTix0tgVD7oFXko3xGnJuWBpZbeZujokChc5Ovn-r8sSuXcBa16S7IsPYoN8qX3NhW8GiaYexT9ivKxusM_2j8tGb2AqZfKfW4r-SZ-1Vt5RC3X8NfBJl-8LCqKHLy6DhlImkvxHILdJw--Ss-bKM-edWAXn2x4hxyKAVxu72Ylj0GmvccJpOO9FFH52FEw==]

- 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 - Shree Ganesh Remedies Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs3qkyFESqAV-ME_2EaeA-EQMiq_q5Z32GwfH5dH_RLc7y4SfENhvpq9bOrfJJpGyWsdwV0zZ8F3cpo8bm5W9wCzLQxm_iuWIUKSVWbLO0j_l2WrOXciDCPJQqT-SgS1xsNa__Z2xIHR51_Esm-StCx1JSEG2D4ls-_57vu7u-As6hQz4=]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 62476-58-8|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]

- 10. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 11. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8): A Keystone Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical properties, metabolic stability, and biological activity.[1][2] Within this context, 2-Chloro-3-(trifluoromethyl)aniline, registered under CAS Number 62476-58-8, emerges as a pivotal chemical intermediate.[3] Its unique trifluoromethyl- and chloro-substituted aniline framework offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The compound is typically a pale-purple to purple solid or liquid at room temperature, a physical state that should be confirmed upon receipt.[4][5] Key identifying properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62476-58-8 | [6][7] |

| Molecular Formula | C₇H₅ClF₃N | [3][6][7] |

| Molecular Weight | 195.57 g/mol | [3][6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Amino-2-chlorobenzotrifluoride, (2-Chloro-3-trifluoromethylphenyl)amine | [5][8] |

| Appearance | Pale-purple to purple solid or liquid | [5] |

| Boiling Point | 25-28 °C (Note: Likely measured under high vacuum) | [9] |

Spectroscopic Data Interpretation

While experimental spectra should always be acquired for lot-specific validation, the following table outlines the expected spectroscopic characteristics for structural confirmation.[10][11][12]

| Technique | Expected Signature | Rationale |

| ¹H NMR | Signals in the aromatic region (~6.5-7.5 ppm) and a broad singlet for the amine protons (-NH₂) which may shift depending on solvent and concentration. | The three distinct protons on the aromatic ring will exhibit coupling. The amine protons are exchangeable. |

| ¹³C NMR | Seven distinct signals: four for the aromatic CH carbons, two for the carbons bearing the Cl and CF₃ substituents, and one for the carbon attached to the amine. The CF₃ carbon will appear as a quartet due to C-F coupling. | The unique electronic environment of each carbon atom results in distinct chemical shifts. |

| ¹⁹F NMR | A single, sharp signal corresponding to the -CF₃ group. | The three fluorine atoms are chemically equivalent. |

| FT-IR (cm⁻¹) | ~3300-3500 (N-H stretching, often two bands for primary amine), ~1600 (N-H bending), ~1100-1300 (strong C-F stretching), ~700-800 (C-Cl stretching). | These absorption bands are characteristic of the primary amine, trifluoromethyl, and chloro-functional groups present in the molecule. |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 195, with a characteristic M+2 isotope peak (~1/3 the intensity of M⁺) due to the presence of the ³⁷Cl isotope. | The isotopic pattern of chlorine is a key diagnostic feature in mass spectrometry. |

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective utilization in multi-step synthetic campaigns.

Synthetic Pathway Overview

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis involves a multi-step sequence starting from a readily available benzotrifluoride derivative. The causality behind this approach lies in the robust and well-documented nature of nitration and subsequent reduction reactions.

Protocol: A Representative Synthesis

-

Nitration: 1-Chloro-2-(trifluoromethyl)benzene is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents favor the formation of the desired 3-nitro isomer.[13]

-

Reduction: The resulting 2-Chloro-1-nitro-3-(trifluoromethyl)benzene is then subjected to reduction. This critical step converts the nitro group into the primary amine. Common and effective methods include catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in hydrochloric acid).[14]

-

Purification: The final product is isolated and purified using standard laboratory techniques such as distillation or chromatography to achieve the desired purity for subsequent applications.

Core Reactivity Principles

The molecule's reactivity is governed by the interplay of its three key functional components: the nucleophilic amine group, the aromatic ring activated for certain transformations, and the chloro substituent which can act as a leaving group.

-

Aniline Group (-NH₂): As a primary amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization reactions. Diazotization, in particular, transforms the amine into a versatile diazonium salt, which can be converted into a wide array of other functional groups.

-

Aromatic Ring: The potent electron-withdrawing effects of both the chloro and trifluoromethyl groups deactivate the benzene ring towards electrophilic aromatic substitution. However, this same electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by these groups.[15]

-

Chloro Group (-Cl): The chlorine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[15] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Applications in Research and Drug Development

This compound is not an end product but a critical starting material. Its utility is demonstrated in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: The compound is a documented key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine as a potent analgesic and antipyretic.[5][16] A patent describes its use as a raw material to synthesize 2-methyl-3-trifluoromethylaniline, another important pharmaceutical building block.[16] The broader class of chloro-trifluoromethylphenyl structures is integral to many approved drugs, such as the kinase inhibitor Sorafenib, which utilizes the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate in its synthesis.[17] This underscores the value of this substitution pattern in designing bioactive molecules.

-

Agrochemical Synthesis: The structural motifs present in this molecule are common in modern herbicides and pesticides. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final active ingredient.[5]

-

Fine and Specialty Chemicals: Its reactivity profile makes it a valuable precursor for creating a variety of specialty chemicals and research compounds.[3]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear framework for understanding the compound's hazards.

| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H302+H332: Harmful if swallowed or if inhaled.[9]H311: Toxic in contact with skin.[6][9]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6][9] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9]P271: Use only outdoors or in a well-ventilated area.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[19]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust or aerosols. Keep away from incompatible materials such as strong oxidizing agents and acids.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][20] The recommended storage condition is often at room temperature or under refrigeration (2-8°C), as specified by the supplier.[4][8]

Conclusion

This compound is a quintessential example of a modern chemical building block. Its value is derived not from its direct application, but from the potential locked within its structure. The strategic placement of the amine, chloro, and trifluoromethyl groups provides a triad of reactive sites that enable chemists to forge complex molecular targets with precision and efficiency. For professionals in drug discovery and advanced material synthesis, a thorough understanding of this compound's properties, reactivity, and safe handling is essential for leveraging its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

- Jinan Enlighten Biotechnology Co ltd. (2020). Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Apollo Scientific. (2019). Safety Data Sheet: 2-Chloro-5-methyl-4-(trifluoromethyl)aniline.

-

Dabos. (n.d.). This compound 5G. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

- Acros Organics. (2021).

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

- Bayer AG. (1981). Process for the preparation of 2-trifluoromethyl aniline. Google Patents.

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Jiangsu Sevencontinent Green Chemical Co Ltd. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.

-

ResearchGate. (2018). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies...of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

-

ResearchGate. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 62476-58-8 | FC105263 [biosynth.com]

- 4. 62476-58-8|this compound|BLD Pharm [bldpharm.com]

- 5. 62476-58-8 | 3-Amino-2-chlorobenzotrifluoride [fluoromart.com]

- 6. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 62476-58-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 14. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Part 1: Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Understanding the fundamental characteristics of a molecule is the bedrock of its effective application. This section details the essential identifiers and physical properties of this compound, providing the foundational data required for any research endeavor.

Molecular Identity and Structure

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility as a chemical intermediate. The presence of an aniline moiety, a chlorine atom, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment.

Table 1: Core Molecular Identifiers

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 62476-58-8 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅ClF₃N | [1][3][4][6] |

| Molecular Weight | 195.57 g/mol | [1][2][3][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)C(F)(F)F |[1][6] |

Caption: Chemical structure of this compound.

Physicochemical Data

The bulk properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and storage protocols.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [2] |

| Boiling Point | 25-28 °C (Note: This is likely a melting point range for a solid or a boiling point at very low pressure) | [2] |

| Storage Temperature | 2-8°C (Refrigerator) or Ambient | [2][4] |

| Purity | Typically ≥97% |[2] |

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

As a substituted aniline, this molecule's value lies in its predictable, yet tunable, reactivity. The interplay between the electron-donating amino group and the potent electron-withdrawing chloro and trifluoromethyl groups governs its behavior in synthetic transformations.

Synthetic Pathways: A Logic-Driven Approach

The synthesis of this compound is not trivial due to the specific ortho/meta relationship of the substituents. A common strategy involves the regioselective functionalization of a simpler precursor. One logical approach begins with 3-(trifluoromethyl)aniline.

Causality in Synthesis: The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, its reactivity can be attenuated and directed by converting it to an amide. Direct chlorination of 3-(trifluoromethyl)aniline would likely lead to a mixture of isomers. Therefore, a protecting group strategy is often employed to achieve the desired regioselectivity.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity Insights

The molecule's reactivity is dominated by two centers: the nucleophilic amino group and the electron-deficient aromatic ring.

-

Amino Group Reactivity: The -NH₂ group readily undergoes acylation, alkylation, diazotization, and formation of ureas. The electron-withdrawing nature of the ring substituents (Cl and CF₃) decreases the basicity and nucleophilicity of the nitrogen atom compared to aniline itself. This attenuation is a critical consideration; reactions may require harsher conditions (e.g., stronger catalysts or higher temperatures) than with more electron-rich anilines.

-

Aromatic Ring Reactivity: The combined deactivating effect of the chloro and trifluoromethyl substituents makes the aromatic ring highly resistant to further electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNAAr), particularly if a leaving group is present at a position activated by the CF₃ group.

Part 3: Applications in Drug Discovery and Agrochemicals

Halogenated and trifluoromethylated anilines are privileged scaffolds in modern medicinal and agricultural chemistry.[7] The CF₃ group, in particular, is valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[8][9]

Role as a Key Building Block

This compound serves as a crucial intermediate in the synthesis of a range of bioactive molecules. It is a key precursor for pharmaceuticals, including analgesics and veterinary anti-inflammatory drugs like Flunixin, as well as for advanced herbicides.[10] The specific substitution pattern is often essential for achieving the desired biological activity and pharmacokinetic profile in the final active pharmaceutical ingredient (API). For instance, the building block 4-chloro-3-(trifluoromethyl)aniline is used to synthesize Sorafenib, a multi-kinase inhibitor used in cancer therapy, highlighting the importance of this class of compounds.[9]

Exemplary Protocol: Synthesis of a Carboxamide Derivative

This protocol details a fundamental transformation that a drug development professional would perform: the acylation of the aniline to form an amide. This reaction is self-validating; progress can be monitored by Thin Layer Chromatography (TLC), and the product can be confirmed by standard analytical techniques.

Objective: To synthesize N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: Step-by-step workflow for a typical acylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. The causality here is to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate of triethylamine hydrochloride will form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting aniline.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.

Part 4: Comprehensive Safety and Handling

Scientific integrity demands a rigorous approach to safety. The reactivity that makes this compound valuable also necessitates careful handling to mitigate risks.

GHS Hazard Identification

This compound is classified as hazardous. The following information is synthesized from supplier safety data sheets.

Table 3: GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

|---|

| GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | Danger | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[2][11][12][13] |

Protocol for Safe Handling and Storage

Adherence to a strict handling protocol is non-negotiable.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[11][12] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[12][13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. As the material is classified as toxic in contact with skin, seek immediate medical attention.[12][13]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[11][12]

Conclusion

This compound is a highly valuable, yet hazardous, chemical intermediate. Its utility is derived from a unique substitution pattern that imparts desirable properties to larger, bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and safety requirements, as detailed in this guide, is essential for its successful and safe application in research and development. By grounding experimental design in these core principles, scientists can fully leverage the synthetic potential of this important building block.

References

-

This compound | C7H5ClF3N | CID 4984136 - PubChem. [Link]

-

CAS No : 62476-58-8 | Product Name : this compound | Pharmaffiliates. [Link]

-

This compound - Stenutz. [Link]

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

-

Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

Sources

- 1. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62476-58-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. mdpi.com [mdpi.com]

- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2-Chloro-3-(trifluoromethyl)aniline: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)aniline, a critical fluorinated intermediate in the synthesis of high-value chemical entities. We will elucidate its structural characteristics and definitive IUPAC nomenclature. The document further details its essential physicochemical properties, outlines a robust and validated synthetic protocol, and explores its significant applications, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, chemists, and professionals in drug discovery and process development who utilize advanced chemical building blocks.

Compound Identification and Structure

IUPAC Name

The formal IUPAC name for this compound is This compound [1]. It is also recognized by synonyms such as 2-chloro-3-(trifluoromethyl)benzenamine[1].

Chemical Structure

The molecular structure consists of a benzene ring substituted with an amino group (-NH2) at position 1, a chloro group (-Cl) at position 2, and a trifluoromethyl group (-CF3) at position 3. The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups significantly influences the molecule's reactivity and properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it a versatile reagent in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of derivative molecules, a highly desirable trait in modern drug design[2].

| Property | Value | Source |

| CAS Number | 62476-58-8 | [3] |

| Molecular Formula | C₇H₅ClF₃N | [1][3] |

| Molecular Weight | 195.57 g/mol | [1][4] |

| Physical Form | Solid | |

| Boiling Point | 25-28 °C (literature value may refer to a specific pressure) | |

| InChIKey | WLXOMMTWPMQFDE-UHFFFAOYSA-N | [1] |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is a critical process for ensuring a high-purity supply for downstream applications. A common and reliable method involves the reductive dehalogenation of a chlorinated precursor.

Rationale for Method Selection

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitro groups and for dehalogenation. It is favored for its high efficiency, clean reaction profile, and the relative ease of product isolation, as the primary byproduct is gaseous HCl which can be trapped. The choice of a palladium-on-carbon (Pd/C) catalyst is standard for such transformations due to its high activity and selectivity. Triethylamine is used as a sacrificial base to neutralize the hydrochloric acid formed during the reaction, preventing catalyst poisoning and driving the reaction to completion.

Experimental Protocol: Reductive Dechlorination

This protocol is adapted from established principles of catalytic hydrogenation for aniline synthesis[5].

Starting Material: 2,5-Dichloro-3-(trifluoromethyl)aniline Key Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C), Triethylamine (TEA), Methanol (MeOH)

Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reactor Charging: In a suitable pressure reactor (autoclave), charge 2,5-dichloro-3-(trifluoromethyl)aniline, methanol as the solvent, triethylamine (as an acid scavenger), and a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C)[5].

-

Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 30-60 bar)[5]. Heat the mixture to the desired reaction temperature (e.g., 50-140°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

-

Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Work-up and Isolation: Combine the filtrate and washes. The solvent and excess triethylamine are removed via distillation. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound[5].

Key Applications

This compound is a valuable building block due to the unique electronic properties conferred by its substituents. It is a key intermediate in the synthesis of various high-value molecules.

-

Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known impurity or intermediate in the synthesis of complex molecules like Sorafenib and Regorafenib[6]. Its structure is integral to the development of analgesics and veterinary anti-inflammatory drugs like Flunixin[7].

-

Agrochemical Synthesis: The trifluoromethyl moiety is a common feature in modern agrochemicals, enhancing their efficacy and stability[8][9]. This aniline derivative is used in the synthesis of novel herbicides and pesticides[7].

-

Materials Science: Fluorinated anilines are also investigated for applications in creating specialty polymers and electronic materials where specific dielectric and hydrophobic properties are required.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.

-

Hazard Classification: The compound is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation[1][10].

-

GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including impervious gloves, chemical safety goggles, and a lab coat[10][11].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents and direct sunlight[11].

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and call a poison center or physician immediately[11][12].

Conclusion

This compound is a cornerstone intermediate for advanced chemical synthesis. Its well-defined structure and versatile reactivity, driven by the chloro and trifluoromethyl substituents, make it indispensable for developing next-generation pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2020). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

PubChem. (n.d.). 3-Chloro-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Apollo Scientific. (2024). Safety Data Sheet - 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. Retrieved from a generic SDS source, principles apply.

- Alfa Aesar. (2008). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Johnson Matthey Company. Retrieved from a generic SDS source, principles apply.

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). 2-Chloro-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. Retrieved from [Link]

-

Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

- Google Patents. (1981). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.

-

NIST. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemBK. (2024). (2-Chloro-3-trifluoromethylphenyl)amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

-

PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). 40Ar-39Ar Geochronological Studies on Rocks of Deep Sea Drilling Project Sites 443, 445, and 446. Retrieved from [Link]

-

ResearchGate. (2025). La “Longue séquence” Pliocène de Marchésieux (Manche) - Résultats analytiques et premiers éléments d'interprétation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino(1,2-b)pyrrolo(3,2-f)(1,3)benzoxazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

dokumen.pub. (n.d.). Python量化金融与人工智能9787302581536. Retrieved from [Link]

Sources

- 1. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound [stenutz.eu]

- 4. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. tuodaindus.com [tuodaindus.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 2-Chloro-3-(trifluoromethyl)aniline from precursors

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl and chloro substituents on the aniline scaffold are crucial for modulating the lipophilicity, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document delves into two primary synthetic strategies: the direct electrophilic chlorination of 3-(trifluoromethyl)aniline and the palladium-catalyzed amination of 1,2-dichloro-3-(trifluoromethyl)benzene. The guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented routes to inform rational synthesis design and optimization.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-amino-6-chlorobenzotrifluoride, is a highly valuable substituted aniline in medicinal and materials chemistry.[1][3][4] Its structural motifs are integral to the synthesis of a range of bioactive molecules. For instance, it serves as a key intermediate in the production of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5] The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly enhances the lipophilicity and metabolic stability of parent molecules, properties that are highly desirable in modern drug design.[1][2] The chlorine atom provides a reactive handle for further molecular elaboration and also contributes to the overall electronic properties of the molecule. This guide explores the core chemical principles and practical methodologies for its synthesis from readily available precursors.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The first strategy involves the functionalization of a pre-existing aniline ring via electrophilic aromatic substitution. The second, and often more regiochemically precise, strategy relies on the formation of the carbon-nitrogen bond as a key step, typically through transition-metal-catalyzed cross-coupling reactions.

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Synthesis via Electrophilic Chlorination of 3-(Trifluoromethyl)aniline

This approach represents the most direct route, involving the introduction of a chlorine atom onto the 3-(trifluoromethyl)aniline backbone. The primary challenge in this strategy is controlling the regioselectivity of the chlorination reaction.

Mechanistic Rationale and Causality

The outcome of the electrophilic substitution is governed by the combined directing effects of the amino (-NH2) and trifluoromethyl (-CF3) groups.

-

Amino Group (-NH2): A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-

Trifluoromethyl Group (-CF3): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

In 3-(trifluoromethyl)aniline, the C2 and C6 positions are ortho to the amino group, while the C4 position is para. The C5 position is meta to the amino group but ortho to the trifluoromethyl group. The C2 position is also ortho to the deactivating -CF3 group. This complex interplay of electronic effects often leads to the formation of a mixture of isomers, including the desired 2-chloro product and the 4-chloro isomer. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) is often preferred to mitigate over-chlorination and the formation of complex mixtures.[6][7]

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

The following protocol is a generalized procedure based on established methodologies for the chlorination of substituted anilines.[6][7]

Step 1: Reaction Setup

-

To a solution of 3-(trifluoromethyl)aniline (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN), add N-chlorosuccinimide (1.1 equiv.).

-

The reaction vessel is equipped with a magnetic stirrer and a reflux condenser and placed under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Execution

-

The reaction mixture is heated to a temperature between 60-65°C.[6][7]

-

The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), over a period of 16-24 hours.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, which will be a mixture of isomers, is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the this compound isomer.

Data Presentation: Optimization of Chlorination

The regioselectivity of this reaction is highly sensitive to the reaction conditions. The table below summarizes typical outcomes based on literature data.

| Entry | Solvent | Temperature (°C) | Time (h) | Product Ratio (2-Cl : 4-Cl : Dichloro) | Isolated Yield of 2-Chloro Isomer (%) | Reference |

| 1 | MeCN | 60 | 16 | 72 : 19 : 6 (approx.) | 56 | [7] |

| 2 | CH2Cl2 | 40 | 24 | Lower conversion observed | N/A | [6] |

| 3 | THF | 65 | 16 | Complex mixture reported | N/A | [6] |

Synthesis via Palladium-Catalyzed Amination

This strategy constructs the C-N bond directly onto a pre-functionalized aromatic ring, offering superior control over regiochemistry. The Buchwald-Hartwig amination is a state-of-the-art palladium-catalyzed cross-coupling reaction ideal for this purpose.[8][9][10]

Mechanistic Rationale and Causality

The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[8][11] The precursor of choice is 1,2-dichloro-3-(trifluoromethyl)benzene.[12] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. The C-Cl bond at the C2 position is sterically more accessible and electronically distinct, allowing for selective reaction.

-

Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine, which regenerates the active Pd(0) catalyst.[8][9]

The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle.[8][13]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the amination of an aryl chloride.

Step 1: Reagent Preparation

-

In a glovebox, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3 or a G3 precatalyst), a suitable phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).

Step 2: Reaction Setup

-

The vessel is sealed, removed from the glovebox, and 1,2-dichloro-3-(trifluoromethyl)benzene (1.0 equiv.) is added, followed by an ammonia equivalent (e.g., benzophenone imine, which is later hydrolyzed, or directly using aqueous/gaseous ammonia under pressure).

-

Anhydrous, degassed toluene or dioxane is added as the solvent.

Step 3: Reaction Execution

-

The mixture is heated to 80-110°C under an inert atmosphere.

-

The reaction is stirred vigorously for 12-24 hours, with progress monitored by GC-MS or LC-MS.

Step 4: Work-up and Purification

-

After cooling, the reaction is quenched with water or an acidic solution (if using an imine).

-

The mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The organic phase is separated, washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C7H5ClF3N | [14][15] |

| Molecular Weight | 195.57 g/mol | [14][15] |

| Appearance | Liquid | [16] |

| Boiling Point | 66-67 °C at 3 mmHg | [16] |

| Density | 1.386 g/mL at 25 °C | [16] |

| Refractive Index | n20/D 1.507 | [16] |

| Spectroscopic Data | Confirm with 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry (MS) | Compare against reference spectra |

Safety and Handling

Researchers must adhere to strict safety protocols when performing these syntheses.

-

This compound: Harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[14] It may also be harmful if inhaled.[14]

-

Reagents: N-chlorosuccinimide is an irritant. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like sodium tert-butoxide are corrosive.

-

Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with electrophilic chlorination and palladium-catalyzed amination being two of the most prominent strategies.

-

Electrophilic chlorination is a direct, atom-economical approach but is often hampered by a lack of perfect regioselectivity, necessitating careful optimization and challenging purification steps.

-

Buchwald-Hartwig amination provides excellent regiochemical control, leading to a cleaner product profile and potentially higher yields of the desired isomer. However, this method requires more expensive and air-sensitive catalysts and ligands.

The choice of synthetic route will ultimately depend on factors such as the required scale of production, cost considerations, available equipment, and the desired purity of the final product. Both methods represent powerful tools in the arsenal of the modern synthetic chemist for accessing this critical chemical intermediate.

References

- Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.

-

Ullmann condensation. Wikipedia. Available from: [Link]

- Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents (CN108911989B).

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available from: [Link]

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-

Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... ResearchGate. Available from: [Link]

-

Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. Available from: [Link]

- Process for the preparation of 2-trifluoromethyl aniline. Google Patents (EP0039810A1).

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications - Organometallics. Available from: [Link]

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available from: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Sandmeyer Trifluoromethylation | Request PDF. ResearchGate. Available from: [Link]

- EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents (DE60114424T2).

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Available from: [Link]

-

This compound (C7H5ClF3N). PubChemLite. Available from: [Link]

-

This compound. Stenutz. Available from: [Link]

-

2-Amino-6-chlorobenzotrifluoride. MySkinRecipes. Available from: [Link]

-

Sandmeyer Reaction - Explore the Science & Experts. ideXlab. Available from: [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Request PDF. ResearchGate. Available from: [Link]

- Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Google Patents (CN101182295B).

-

Synthesis of 2-amino-3-chlorobenzotrifluoride. PrepChem.com. Available from: [Link]

-

2-Amino-6-chlorobenzotrifluoride. MySkinRecipes. Available from: [Link]

-

A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. PubMed. Available from: [Link]

-

Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Semantic Scholar. Available from: [Link]

-

1,2-Dichloro-3-(trifluoromethyl)benzene. PubChem. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-6-chlorobenzotrifluoride | 432-21-3 | FA67615 [biosynth.com]

- 4. 2-Amino-6-chlorobenzotrifluoride [myskinrecipes.com]

- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,2-Dichloro-3-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 94570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Safety & Handling Guide for 2-Chloro-3-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency procedures for 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8). As a specialized chemical intermediate, understanding its toxicological profile and requisite safety protocols is paramount for ensuring personnel safety and experimental integrity in a research and development environment. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering scientists to work with this compound confidently and securely.

Chemical Identification and Core Properties

This compound is a substituted aniline derivative used in chemical synthesis. Its dual chloro- and trifluoromethyl-substituents significantly influence its reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 62476-58-8 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃N | [2][3] |

| Molecular Weight | 195.57 g/mol | [2][3] |

| Physical Form | Solid | [1][4] |

| IUPAC Name | This compound | [2] |

| Storage | Store in a dry, cool, well-ventilated place; some suppliers recommend refrigeration (2-8°C). | [5][6][7] |

Hazard Identification and GHS Classification

This compound is classified as highly hazardous, carrying the "Danger" signal word.[1][4] The primary risks are acute toxicity through multiple exposure routes and severe irritation. The Globally Harmonized System (GHS) classifications demand rigorous adherence to safety protocols.

| Pictogram | GHS Code | Hazard Class | Hazard Statement | Source(s) |

| GHS06 | Acute Toxicity (Dermal) | H311 : Toxic in contact with skin. | [1][2] | |

| GHS07 | Acute Toxicity (Oral) | H302 : Harmful if swallowed. | [2] | |

| Acute Toxicity (Inhalation) | H332 : Harmful if inhaled. | [2] | ||

| Skin Corrosion/Irritation | H315 : Causes skin irritation. | [2] | ||

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. | [2] | ||

| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. | [1] |

Expert Insight: The combination of H311 (Toxic in contact with skin) with H302/H332 (Harmful if swallowed/inhaled) is of critical importance.[1][2] This profile indicates that dermal absorption is a significant route for systemic toxicity, potentially more so than ingestion or inhalation. Therefore, the selection and use of appropriate gloves are not merely for preventing local irritation but are a primary defense against severe systemic effects.

Toxicological Profile: Understanding the Risks

The toxicity of this compound stems from its chemical nature as a halogenated aromatic amine.

-

Routes of Exposure: The primary routes of occupational exposure are dermal contact and inhalation of dust or vapors. Ingestion is a less common, but still significant, route of exposure.

-

Acute Effects:

-

Dermal: Contact can cause skin irritation and, more critically, lead to systemic toxicity through absorption.[2] Symptoms may not be immediately apparent.

-

Ocular: Direct contact will cause serious eye irritation, characterized by redness, pain, and potential damage if not promptly and thoroughly rinsed.[2]

-

Inhalation: Inhaling dust can irritate the respiratory tract, causing coughing and shortness of breath.[1][6] High concentrations can lead to systemic harm.[2]

-

Ingestion: Swallowing the compound is harmful and may lead to gastrointestinal irritation and systemic poisoning.[8]

-

-

Systemic Effects: Like many aniline derivatives, systemic absorption may lead to cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the first line of defense, supplemented by rigorous use of PPE.

Engineering Controls

All work with this solid compound must be conducted in a properly operating chemical fume hood designed for hazardous chemicals.[9] The workspace should be equipped with an accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2. The following protocol is a self-validating system for ensuring user protection.

PPE Selection Workflow

Caption: PPE selection logic for handling the compound.

-

Hand Protection: Use impervious, chemical-resistant gloves.[9] It is critical to inspect gloves for tears or pinholes before each use. Given the high dermal toxicity, double-gloving is a recommended practice. Use proper glove removal technique to avoid contaminating skin.[10]

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA regulations or European Standard EN166.[5] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6] Ensure clothing is buttoned and sleeves are down. Do not expose any skin.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[5]

Protocols for Safe Handling and Storage

Safe Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

-

PPE: Don all required PPE as outlined in Section 4.2.

-

Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize exposure during transport.

-

Manipulation: Handle the compound with care, avoiding actions that could generate dust. Use spatulas and other tools gently.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6][11]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][6] Keep containers tightly sealed to prevent contamination and exposure.[6]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[12]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[5]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Emergency Response Workflow

Caption: Workflow for responding to spills or personnel exposure.

First-Aid Measures

-

General Advice: Consult a physician immediately and show them this safety guide or the product SDS.[11]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][9]

-